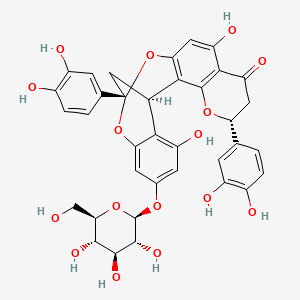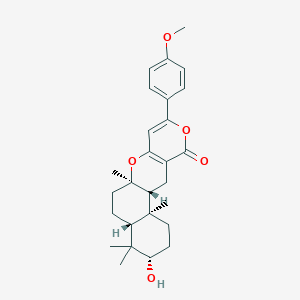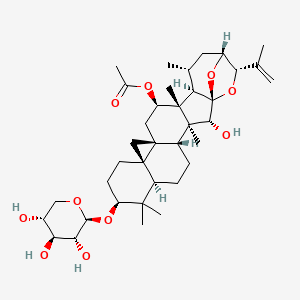
Tandemact
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tandemact is a pharmaceutical compound used in the treatment of type 2 diabetes mellitus. It is a combination of two active substances: pioglitazone and glimepiride . Pioglitazone belongs to the thiazolidinedione class, which helps to improve insulin sensitivity, while glimepiride is a sulfonylurea that stimulates the pancreas to produce more insulin . This combination is particularly useful for patients who are intolerant to metformin or for whom metformin is contraindicated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pioglitazone involves the reaction of 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)thiazolidine-2,4-dione with hydrochloric acid to form pioglitazone hydrochloride . Glimepiride is synthesized through the reaction of 4-methyl-N-(4-(N-((1-(p-tolyl)ethyl)carbamoyl)sulfamoyl)phenethyl)benzamide with appropriate reagents .
Industrial Production Methods
Industrial production of Tandemact involves the combination of pioglitazone hydrochloride and glimepiride in specific ratios to form tablets. The tablets are produced in various strengths, such as 30 mg/2 mg, 30 mg/4 mg, and 45 mg/4 mg . The production process includes mixing, granulation, compression, and coating to ensure uniformity and stability of the final product .
化学反応の分析
Types of Reactions
Tandemact undergoes several types of chemical reactions, including:
Oxidation: Pioglitazone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Glimepiride can be reduced under specific conditions to form its corresponding alcohol.
Substitution: Both pioglitazone and glimepiride can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly used.
Major Products Formed
Oxidation: Oxidation of pioglitazone can lead to the formation of carboxylic acids.
Reduction: Reduction of glimepiride results in the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
Tandemact has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of pioglitazone and glimepiride.
Biology: Investigating the biological effects of this compound on cellular processes and insulin sensitivity.
Medicine: Clinical research on the efficacy and safety of this compound in treating type 2 diabetes mellitus.
Industry: Development of new formulations and delivery methods for improved patient compliance.
作用機序
Tandemact works through the combined actions of pioglitazone and glimepiride. Pioglitazone enhances insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) in adipose tissue, muscle, and liver, leading to increased glucose uptake and decreased glucose production . Glimepiride stimulates insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor on the ATP-sensitive potassium channels, leading to depolarization and calcium influx . This dual mechanism helps to control blood glucose levels effectively .
類似化合物との比較
Similar Compounds
Metformin: Another common medication for type 2 diabetes, but with a different mechanism of action.
Rosiglitazone: Another thiazolidinedione similar to pioglitazone but with different safety profiles.
Glyburide: Another sulfonylurea similar to glimepiride but with different pharmacokinetic properties.
Uniqueness of Tandemact
This compound is unique due to its combination of pioglitazone and glimepiride, offering a dual mechanism of action that targets both insulin sensitivity and insulin secretion. This combination is particularly beneficial for patients who are intolerant to metformin or require additional glycemic control .
特性
CAS番号 |
834894-07-4 |
|---|---|
分子式 |
C43H55ClN6O8S2 |
分子量 |
883.5 g/mol |
IUPAC名 |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H |
InChIキー |
RWJPQBWTYNIUEF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
正規SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)

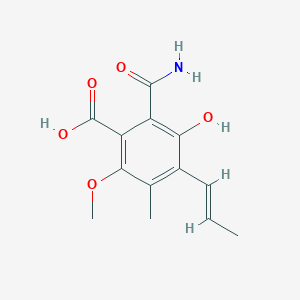
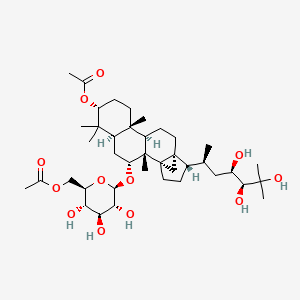
![[(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1248309.png)

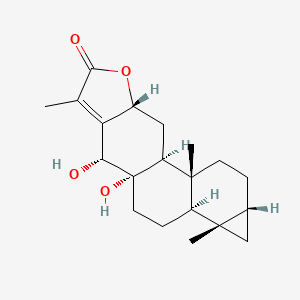
![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)



